2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound has garnered significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one are enzymes such as kinases . These enzymes play a crucial role in various biological processes, including signal transduction, cell division, and metabolism .
Mode of Action
This compound: interacts with its targets, the kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes that these enzymes regulate .
Biochemical Pathways
The inhibition of kinases by This compound can affect various biochemical pathways. For instance, it can disrupt signal transduction pathways, leading to downstream effects such as altered gene expression and cellular function .
Result of Action
The molecular and cellular effects of This compound ’s action depend on the specific kinases it inhibits. For example, inhibiting certain kinases can lead to the death of cancer cells or the suppression of inflammatory responses .
Biochemical Analysis
Biochemical Properties
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases and phosphodiesterases, which are enzymes involved in cell signaling pathways . By inhibiting these enzymes, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can modulate cellular processes and potentially exert therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to possess cytotoxic activity against cancer cell lines, leading to reduced cell proliferation and increased apoptosis . Additionally, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can alter the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit protein kinases, which play a critical role in cell signaling pathways . By inhibiting these kinases, 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can disrupt signaling cascades that promote cell proliferation and survival, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and damage to normal tissues. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in nucleotide metabolism, thereby affecting the synthesis and degradation of nucleotides. These interactions contribute to its overall biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidine core. One common method is the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory yields and involves the use of palladium catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These derivatives have been studied for their potential as antitubercular agents.
Uniqueness
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological properties. Its phenyl group enhances its interaction with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-14-10(16)9-8(6-17-11(9)15-12)7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSLQLBMOIQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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